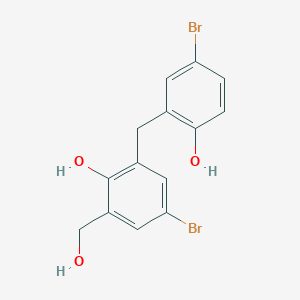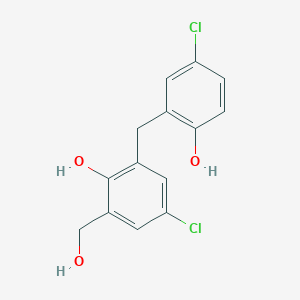![molecular formula C₄₄H₅₂F₂N₂O₆Si B1145088 (4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- CAS No. 1478663-95-4](/img/no-structure.png)
(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- is a useful research compound. Its molecular formula is C₄₄H₅₂F₂N₂O₆Si and its molecular weight is 770.98. The purity is usually 95%.
BenchChem offers high-quality (4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Behavior
Research conducted by Piccoli et al. (2012) delves into the Orexins (OX) and their receptors (OXR), exploring their influence on various physiological behaviors, including feeding, arousal, stress, and substance abuse. The study specifically investigates the role of certain antagonists in modulating compulsive food consumption in a binge-eating model in female rats. This research identifies OX1R mechanisms as a potential target for addressing compulsive eating behaviors, suggesting that selective OX1R antagonism might serve as a novel pharmacological treatment for compulsive eating and perhaps other related disorders (Piccoli et al., 2012).
Synthesis and Analysis of Novel Compounds
Several studies have focused on the synthesis and analysis of compounds incorporating structural elements similar to the compound . For instance, Greco et al. (1998) synthesized compounds with aryl-substituted triamidoamine ligands and explored their molybdenum methyl complexes. This research contributes to the field of organometallic chemistry, offering insights into ligand properties and coordination chemistry (Greco et al., 1998). Similarly, Wang and Clive (2014) discussed the preparation of a reagent for divalent sulfur protection, indicating the importance of these methodologies in synthetic organic chemistry (Wang & Clive, 2014).
Fluorescence Enhancement in Chemical Compounds
The study of fluorescence properties in chemical compounds is another area where related structures have been examined. Yang et al. (2002) researched the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, exploring how structural modifications can influence photophysical properties. This area of research is pivotal in developing materials for optical applications and understanding the molecular basis of fluorescence (Yang et al., 2002).
properties
| { "Design of the Synthesis Pathway": [ "The synthesis of compound '(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- can be achieved through a multi-step synthesis pathway.", "The key steps in the synthesis pathway include the protection of the phenol group, the formation of the amine, the protection of the amine, the formation of the chiral center, and the deprotection of the phenol and amine groups.", "The synthesis pathway involves the use of several reagents and catalysts, and requires careful control of reaction conditions to ensure high yields and purity of the final product." ], "Starting Materials": [ "4-Fluoroaniline", "4-[(1,1-Dimethylethyl)dimethylsilyloxy]benzene-1-ol", "Trifluoroacetic acid", "Triethylamine", "N,N-Dimethylformamide", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the phenol group - The starting material 4-[(1,1-Dimethylethyl)dimethylsilyloxy]benzene-1-ol is protected using trifluoroacetic acid and triethylamine in N,N-dimethylformamide to form the corresponding trifluoroacetate ester.", "Step 2: Formation of the amine - The protected phenol intermediate is reacted with 4-fluoroaniline in the presence of sodium bicarbonate and ethyl acetate to form the corresponding amine intermediate.", "Step 3: Protection of the amine group - The amine intermediate is protected using trifluoroacetic acid and triethylamine in N,N-dimethylformamide to form the corresponding trifluoroacetamide intermediate.", "Step 4: Formation of the chiral center - The trifluoroacetamide intermediate is reacted with a chiral auxiliary such as (1R,2S)-(-)-1,2-diphenylethylenediamine in the presence of hydrochloric acid and methanol to form the corresponding chiral center.", "Step 5: Deprotection of the phenol and amine groups - The protected phenol and amine groups are deprotected using sodium hydroxide in methanol and ethanol to form the final product '(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-'." ] } | |
CAS RN |
1478663-95-4 |
Molecular Formula |
C₄₄H₅₂F₂N₂O₆Si |
Molecular Weight |
770.98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





